molecular formula C18H24FN7O B4625274 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine

4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine

Cat. No. B4625274
M. Wt: 373.4 g/mol
InChI Key: DPQRMWYTKAHCPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives often involves multistep chemical reactions, including condensation, cyclization, and substitution processes. A relevant example includes the synthesis of triazole derivatives, where ester ethoxycarbonylhydrazones react with primary amines, resulting in various substituted triazoles. These methods could be adapted for the synthesis of triazine derivatives by selecting appropriate starting materials and reaction conditions (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including those similar to the target compound, has been elucidated using techniques such as X-ray crystallography. These studies reveal the geometry of the molecule, including the conformations of the heterocyclic rings and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interactions with biological targets (Betz et al., 2011).

Chemical Reactions and Properties

Triazine derivatives engage in various chemical reactions, including nucleophilic substitutions and Mannich reactions, which allow for the introduction of diverse functional groups. These reactions are fundamental for modifying the triazine core and influencing the compound's chemical properties, such as solubility, stability, and biological activity. For instance, Mannich base derivatives can be obtained from Schiff bases through reactions involving morpholine or methyl piperazine as amine components (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of triazine derivatives, including melting points, solubility in various solvents, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide insight into the crystal packing and intermolecular interactions, such as hydrogen bonding, which can affect the compound's physical state and stability (Betz et al., 2011).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives, including 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine, have been synthesized and screened for their antimicrobial activities. These compounds have demonstrated good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Electrochemical Fluorination

Electrochemical fluorination of di- and tri-(2-hydroxyethyl)-substituted alkylamines, including 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine, has been explored. This process has led to the synthesis of F-morpholine derivatives, offering a method for introducing fluorine into complex organic molecules (Takashi, Soloshonok, Baba, & Sekiya, 1999).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been studied. These studies suggest the potential of such compounds in the development of pH probes and materials for optoelectronic applications (Gan, Chen, Chang, & Tian, 2003).

Fe-catalyzed Synthesis

The Fe-catalyzed synthesis of flunarizine, which involves 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine, demonstrates its importance in pharmaceutical manufacturing, particularly in the production of calcium channel blockers used in treating migraines and other conditions (Shakhmaev, Sunagatullina, & Zorin, 2016).

properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN7O/c19-14-3-1-2-4-15(14)25-7-5-24(6-8-25)13-16-21-17(20)23-18(22-16)26-9-11-27-12-10-26/h1-4H,5-13H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQRMWYTKAHCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)N3CCOCC3)N)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(2-Fluorophenyl)piperazino]methyl}-6-morpholino-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine
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4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine

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